molecular formula C10H21Cl2N3O B1523458 N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride CAS No. 1311318-04-3

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride

Cat. No.: B1523458
CAS No.: 1311318-04-3
M. Wt: 270.2 g/mol
InChI Key: HALWWZLPDQQTRM-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₉N₃O·2HCl. It is a derivative of cyclopropylamine and piperazine, featuring a cyclopropyl group attached to a propanamide backbone with a piperazine ring at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Cyclopropylamine and piperazine are the primary starting materials.

  • Reaction Steps:

    • Step 1: Cyclopropylamine is reacted with chloroacetic acid to form cyclopropyl-2-chloroacetamide.

    • Step 2: The resulting cyclopropyl-2-chloroacetamide is then reacted with piperazine to form N-cyclopropyl-3-(piperazin-1-yl)propanamide.

    • Step 3: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the piperazine ring or other functional groups within the molecule.

  • Substitution: Substitution reactions can occur at the cyclopropyl or piperazine rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the piperazine ring or other functional groups.

  • Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: In studies related to enzyme inhibition and receptor binding.

  • Medicine: As a potential therapeutic agent in drug discovery and development.

  • Industry: In the production of various chemical products and intermediates.

Mechanism of Action

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is similar to other compounds containing cyclopropyl and piperazine groups, such as N-cyclopropyl-2-piperazin-1-ylacetamide and N-cyclopropyl-2-(piperazin-1-yl)acetamide. it is unique in its specific structure and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity.

Comparison with Similar Compounds

  • N-cyclopropyl-2-piperazin-1-ylacetamide

  • N-cyclopropyl-2-(piperazin-1-yl)acetamide

Properties

IUPAC Name

N-cyclopropyl-3-piperazin-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALWWZLPDQQTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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